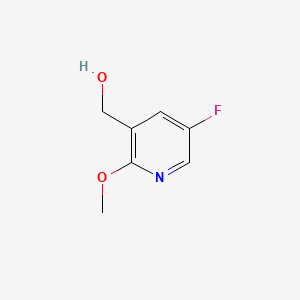

(5-Fluoro-2-methoxypyridin-3-yl)methanol

Übersicht

Beschreibung

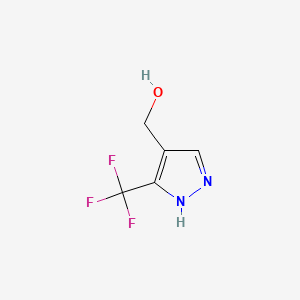

(5-Fluoro-2-methoxypyridin-3-yl)methanol, also known as 5-fluoro-2-methoxy-pyridin-3-ol, is a synthetic organic compound of the pyridine class. It is a colorless liquid that is soluble in both water and organic solvents. This compound has been studied for its potential use in a variety of scientific and medical applications, including drug synthesis, drug delivery, and medical imaging.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

(5-Fluoro-2-methoxypyridin-3-yl)methanol has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the stereoselective synthesis of difunctionalized-2-azabicyclohexanes, which are significant in medicinal chemistry. These compounds, containing 5-anti-fluoro or hydroxyl groups, are synthesized using methods like Selectfluor and Deoxo-Fluor-mediated rearrangements, showcasing the compound's versatility in chemical transformations (Krow et al., 2004).

Fluorination and Derivative Formation

The compound also plays a role in the fluorination of organic molecules. Research demonstrates its involvement in the formation of derivatives like hydroindolenones and hydroquinolenones through oxidation reactions. These derivatives are obtained by oxidation of open-chain phenols with specific reagents, followed by intramolecular conjugate additions, indicating the compound's applicability in creating complex organic structures (Karam et al., 1999).

Application in Nucleoside Synthesis

Another significant application is in the synthesis of pyridine nucleosides related to 5-fluorouracil. This process involves multiple steps, including the conversion of 5-fluoro-2-methoxypyridine to various derivatives through a series of reactions. These derivatives are crucial in the development of nucleoside analogs, which have potential therapeutic applications (Nesnow & Heidelberger, 1973).

Catalysis and Reaction Enhancement

Furthermore, (5-Fluoro-2-methoxypyridin-3-yl)methanol has been used to enhance specific chemical reactions. For instance, fluorinated alcohols, including this compound, enable olefin epoxidation by H2O2. This process occurs under mild conditions without additional catalysts, suggesting the compound's role as a facilitator in organic reactions (de Visser et al., 2003).

Eigenschaften

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQOYKNNKFBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660523 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methoxypyridin-3-yl)methanol | |

CAS RN |

874822-98-7 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.